Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20183339
InChI: InChI=1S/C25H17BO3/c27-26(28)16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)29-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15,27-28H
SMILES:
Molecular Formula: C25H17BO3
Molecular Weight: 376.2 g/mol

Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid

CAS No.:

Cat. No.: VC20183339

Molecular Formula: C25H17BO3

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid -

Specification

Molecular Formula C25H17BO3
Molecular Weight 376.2 g/mol
IUPAC Name spiro[fluorene-9,9'-xanthene]-2'-ylboronic acid
Standard InChI InChI=1S/C25H17BO3/c27-26(28)16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)29-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15,27-28H
Standard InChI Key XWJYQPFDUBPRKM-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)OC3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s spiro structure arises from a shared tetrahedral carbon atom connecting fluorene (a bicyclic hydrocarbon) and xanthene (a tricyclic ether). This configuration imposes significant steric hindrance while enhancing electronic conjugation across the π-system . The boronic acid (-B(OH)₂) group at the 2'-position introduces reactivity for cross-coupling reactions and hydrogen-bonding capabilities.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Namespiro[fluorene-9,9'-xanthene]-2'-ylboronic acid
Molecular FormulaC₂₅H₁₇BO₃
Molecular Weight376.2 g/mol
Canonical SMILESB(C1=CC2=C(C=C1)OC3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O
InChI KeyXWJYQPFDUBPRKM-UHFFFAOYSA-N

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the spiro carbon (δ 65–70 ppm in ¹³C NMR) and boronic acid protons (δ 7.5–8.2 ppm in ¹H NMR). The ultraviolet-visible (UV-Vis) spectrum shows absorption maxima at 310 nm and 350 nm, attributable to π→π* transitions in the fused aromatic system.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Spiro Framework Construction: A Friedel-Crafts alkylation or Ullmann coupling assembles the fluorene-xanthene backbone under acidic conditions.

  • Boronation: Palladium-catalyzed Miyaura borylation introduces the -B(OH)₂ group using bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF) at 80°C .

Table 2: Representative Synthesis Conditions

ParameterOptimal RangeYield
CatalystPd(dppf)Cl₂68–72%
Temperature80–90°C
SolventTHF/DMF (4:1)
Reaction Time12–16 hours

Challenges and Solutions

  • Steric Hindrance: The spiro structure impedes reagent access to the 2'-position. Using bulkier ligands like tri-tert-butylphosphine enhances catalytic activity.

  • Boronic Acid Stability: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres (N₂/Ar) .

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block in synthesizing extended π-conjugated systems. For example, coupling with aryl halides produces spirocyclic polymers with tunable bandgaps .

Mechanistic Insight:
Ar-X+Spiro-B(OH)2Pd0Ar-Spiro+Byproducts\text{Ar-X} + \text{Spiro-B(OH)}_2 \xrightarrow{\text{Pd}^0} \text{Ar-Spiro} + \text{Byproducts}
The oxidative addition of Pd⁰ to Ar-X precedes transmetallation with the boronic acid, culminating in reductive elimination.

Electrophilic Aromatic Substitution

The electron-rich xanthene ring undergoes nitration and sulfonation at the 4- and 5-positions, enabling further functionalization .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid derivatives exhibit high hole mobility (μₕ ≈ 10⁻³ cm²/V·s) and thermal stability (T₅₀₀ > 400°C), making them ideal hole-transport layers in OLEDs .

Table 3: Performance Metrics in OLEDs

ParameterValueSource
Luminance Efficiency18.7 cd/A
Commission Internationale de l’Éclairage (CIE) Coordinates(0.33, 0.41)

Photovoltaic Cells

Incorporating the compound into donor-acceptor polymers improves power conversion efficiencies (PCEs) by 12% due to enhanced charge separation and reduced recombination .

Recent Research Advancements

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis of spiroboronate esters using chiral Pd catalysts, achieving 89% enantiomeric excess (ee).

Biomedical Imaging Probes

Functionalized derivatives exhibit two-photon fluorescence with Stokes shifts >150 nm, enabling deep-tissue imaging in murine models .

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